2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole
Description
2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a bromophenyl group and a methyl group attached to the pyrrolo[1,2-a]benzimidazole core
Properties
IUPAC Name |
2-(2-bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2/c1-19-15-8-4-5-9-16(15)20-11-12(10-17(19)20)13-6-2-3-7-14(13)18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJSEACGUEHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with a suitable bromophenyl derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group onto the benzimidazole core . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-4-methylpyrrolo[1,2-a]benzimidazole.
Reduction: Formation of 2-phenyl-4-methylpyrrolo[1,2-a]benzimidazole.
Substitution: Formation of 2-(2-azidophenyl)-4-methylpyrrolo[1,2-a]benzimidazole.
Scientific Research Applications
2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways . In cancer cells, it can induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival . The presence of the bromophenyl group enhances its binding affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)-1H-benzimidazole
- 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
- 2-(2-Bromophenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-(2-Bromophenyl)-4-methylpyrrolo[1,2-a]benzimidazole exhibits unique properties due to the presence of the pyrrolo[1,2-a]benzimidazole core. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications . Additionally, the methyl group at the 4-position provides steric hindrance, which can influence its interaction with molecular targets and improve its selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
